4-Chloro-8-iodo-3-nitroquinoline
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Overview
Description
4-Chloro-8-iodo-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and material science. The presence of chloro, iodo, and nitro substituents on the quinoline ring imparts unique chemical properties to this compound, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-iodo-3-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 4-chloroquinoline followed by nitration. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-iodo-3-nitroquinoline can undergo various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups such as nitro and chloro makes the compound susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The iodo group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic medium.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate.
Reduction: Reagents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Major Products Formed
Electrophilic Substitution: Halogenated derivatives of this compound.
Nucleophilic Substitution: Azido or thiol-substituted derivatives.
Reduction: 4-Chloro-8-iodo-3-aminoquinoline.
Scientific Research Applications
4-Chloro-8-iodo-3-nitroquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential antibacterial, antiviral, and anticancer properties.
Biological Studies: Used as a probe to study enzyme mechanisms and interactions due to its unique chemical structure.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.
Mechanism of Action
The mechanism of action of 4-Chloro-8-iodo-3-nitroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interfering with DNA replication in pathogens. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The chloro and iodo substituents can enhance the compound’s binding affinity to target proteins, thereby increasing its efficacy .
Comparison with Similar Compounds
4-Chloro-8-iodo-3-nitroquinoline can be compared with other quinoline derivatives such as:
4-Chloroquinoline: Lacks the iodo and nitro groups, making it less reactive in certain chemical reactions.
8-Iodoquinoline: Lacks the chloro and nitro groups, which may reduce its biological activity.
3-Nitroquinoline:
The presence of all three substituents (chloro, iodo, and nitro) in this compound makes it unique and versatile for various scientific research applications .
Properties
Molecular Formula |
C9H4ClIN2O2 |
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Molecular Weight |
334.50 g/mol |
IUPAC Name |
4-chloro-8-iodo-3-nitroquinoline |
InChI |
InChI=1S/C9H4ClIN2O2/c10-8-5-2-1-3-6(11)9(5)12-4-7(8)13(14)15/h1-4H |
InChI Key |
NEJFYNJPIAYRIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)I)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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